ethyl 2-(2-((9-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate ethyl 2-(2-((9-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
Brand Name: Vulcanchem
CAS No.: 896342-71-5
VCID: VC4689302
InChI: InChI=1S/C21H22N4O4S2/c1-3-29-19(27)16-13-8-4-5-9-14(13)31-18(16)22-15(26)11-30-20-23-17-12(2)7-6-10-25(17)21(28)24-20/h6-7,10H,3-5,8-9,11H2,1-2H3,(H,22,26)
SMILES: CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)CSC3=NC(=O)N4C=CC=C(C4=N3)C
Molecular Formula: C21H22N4O4S2
Molecular Weight: 458.55

ethyl 2-(2-((9-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

CAS No.: 896342-71-5

Cat. No.: VC4689302

Molecular Formula: C21H22N4O4S2

Molecular Weight: 458.55

* For research use only. Not for human or veterinary use.

ethyl 2-(2-((9-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate - 896342-71-5

Specification

CAS No. 896342-71-5
Molecular Formula C21H22N4O4S2
Molecular Weight 458.55
IUPAC Name ethyl 2-[[2-(9-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Standard InChI InChI=1S/C21H22N4O4S2/c1-3-29-19(27)16-13-8-4-5-9-14(13)31-18(16)22-15(26)11-30-20-23-17-12(2)7-6-10-25(17)21(28)24-20/h6-7,10H,3-5,8-9,11H2,1-2H3,(H,22,26)
Standard InChI Key TZHOKTBMNBGMIM-UHFFFAOYSA-N
SMILES CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)CSC3=NC(=O)N4C=CC=C(C4=N3)C

Introduction

Ethyl 2-(2-((9-methyl-4-oxo-4H-pyrido[1,2-a] triazin-2-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a complex organic compound featuring a unique arrangement of functional groups and heterocycles. This compound is classified under the category of thioacetamides and is characterized by its pyrido-triazine and benzo-thiophene structures. It has potential applications in medicinal chemistry due to its biological activities.

Key Characteristics:

PropertyDescription
Molecular FormulaNot explicitly provided in the search results but can be inferred from similar compounds
Molecular WeightApproximately 472.6 g/mol for similar compounds
CAS Number896322-14-8

Synthesis

The synthesis of ethyl 2-(2-((9-methyl-4-oxyo-pyrido[1,2-a] triazinoyl)thio)acetamido)-4,-tetrahydrobenzothiophenecarboxlate typically involves multi-step reactions that require specific precursors and reagents. These reactions often involve careful control over conditions such as temperature and pH to ensure high yields and purity.

Synthetic Route:

While detailed synthetic routes are not specified in the available literature for this exact compound,
similar compounds often involve steps like condensation reactions or nucleophilic substitutions.

Potential Applications

This compound is primarily studied for its potential applications in medicinal chemistry due to its complex structure which may interact with various biological targets such as enzymes or receptors involved in disease processes.

Biological Activities:

  • The presence of heterocyclic rings suggests possible interactions with proteins or enzymes.

  • Further research could explore anti-inflammatory or antimicrobial properties based on structural analogs.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator